molecular formula C18AsF15S3 B13815175 Arsenotrithious acid, tris(pentafluorophenyl) ester CAS No. 21459-35-8

Arsenotrithious acid, tris(pentafluorophenyl) ester

Cat. No.: B13815175
CAS No.: 21459-35-8
M. Wt: 672.3 g/mol
InChI Key: QNSBYBBFVGTLNL-UHFFFAOYSA-N
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Description

Arsenotrithious acid, tris(pentafluorophenyl) ester is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of arsenic and pentafluorophenyl groups, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsenotrithious acid, tris(pentafluorophenyl) ester typically involves the reaction of arsenotrithious acid with pentafluorophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve steps such as purification and crystallization to obtain the compound in its pure form .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Arsenotrithious acid, tris(pentafluorophenyl) ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of functionalized arsenic compounds .

Mechanism of Action

The mechanism by which arsenotrithious acid, tris(pentafluorophenyl) ester exerts its effects involves its ability to act as a Lewis acid. The compound can accept electron pairs from donor molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arsenotrithious acid, tris(pentafluorophenyl) ester is unique due to the presence of arsenic, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in various scientific and industrial applications .

Properties

CAS No.

21459-35-8

Molecular Formula

C18AsF15S3

Molecular Weight

672.3 g/mol

IUPAC Name

tris[(2,3,4,5,6-pentafluorophenyl)sulfanyl]arsane

InChI

InChI=1S/C18AsF15S3/c20-1-4(23)10(29)16(11(30)5(1)24)35-19(36-17-12(31)6(25)2(21)7(26)13(17)32)37-18-14(33)8(27)3(22)9(28)15(18)34

InChI Key

QNSBYBBFVGTLNL-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S[As](SC2=C(C(=C(C(=C2F)F)F)F)F)SC3=C(C(=C(C(=C3F)F)F)F)F)F)F)F

Origin of Product

United States

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